molecular formula C6H2N2S B091925 3,4-Dicyanothiophene CAS No. 18853-32-2

3,4-Dicyanothiophene

Cat. No. B091925
CAS RN: 18853-32-2
M. Wt: 134.16 g/mol
InChI Key: JSLBLMYJYPZTEB-UHFFFAOYSA-N
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Description

3,4-Dicyanothiophene (DCT) is a structurally simple and synthetically accessible building block. It is used for constructing high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) . The molecular formula of 3,4-Dicyanothiophene is C6H2N2S .


Synthesis Analysis

3,4-Dicyanothiophene can be introduced into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers . This process is reported as an easy and feasible way to reduce the energy losses caused by non-radiative recombination of OSCs . Another study also reported the use of 3,4-dicyanothiophene to construct a set of halogen-free polymer donors PBCNTx (x=25, 50, 75) via ternary random copolymerization .


Molecular Structure Analysis

The molecular structure of 3,4-Dicyanothiophene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dicyanothiophene is 134.16 g/mol .

Safety And Hazards

It is recommended to avoid breathing dust, vapor, mist, or gas of 3,4-Dicyanothiophene. Contact with eyes, skin, and clothing should be avoided. The container should be kept tightly closed. Ingestion and inhalation should be avoided .

Future Directions

The use of 3,4-Dicyanothiophene in the construction of high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) represents a promising future direction . The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs . This suggests that 3,4-Dicyanothiophene could play a significant role in the development of more efficient organic solar cells.

properties

IUPAC Name

thiophene-3,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLBLMYJYPZTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172213
Record name 3,4-Dicyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dicyanothiophene

CAS RN

18853-32-2
Record name 3,4-Dicyanothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Thiophenedicarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dicyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dibromothiophene (12.5 ml, 113 mmol) is combined with CuCN (30.4 g, 339 mmol) in DMF (40 ml) in a dry flask under nitrogen utilizing an over-head stirrer. The reaction is allowed to reflux at 180° C. for 5 h. The dark mixture is then poured into a solution of FeCl3 (113.6 g, 700 mmol) in 1.7M HCl (200 ml) and heated at 65° C. for 0.5 h, again using the over-head stirrer. The reaction is cooled to rt and extracted with CH2Cl2 (7×300 ml). Each extract is washed individually with 200 ml each 6M HCl (2×), water, saturated NaHCO3, and water. The organics are then combined, dried over MgSO4, filtered, and concentrated, affording 10.49 g (69%) of 3,4-dicyanothiophene as a fluffy tan solid. HRMS (EI) calcd for C6H2N2S: 133.9939, found 133.9929 (M+).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
113.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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